molecular formula C16H17N3O5 B8801820 N4-Benzoyl-2'-deoxycytidine

N4-Benzoyl-2'-deoxycytidine

Cat. No.: B8801820
M. Wt: 331.32 g/mol
InChI Key: MPSJHJFNKMUKCN-UHFFFAOYSA-N
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Description

N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) is a synthetic nucleoside analog derived from 2'-deoxycytidine (dC). Its molecular formula is C₁₆H₁₇N₃O₅, with a molecular weight of 331.33 g/mol . The compound features a benzoyl group attached to the exocyclic amine (N4 position) of the cytosine base (Figure 1). This modification enhances its stability and specificity as a competitive inhibitor of DNA polymerases, making it valuable in oligonucleotide synthesis and antiviral/anticancer research .

In therapeutic contexts, this compound inhibits viral replication (e.g., hepatitis B, influenza) and tumor growth by blocking DNA polymerase activity . Its enzymatic conversion to 2'-deoxyuridine via amidohydrolases and cytidine deaminases further underscores its role in metabolic studies .

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)

InChI Key

MPSJHJFNKMUKCN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsTemperatureTimeYieldPurity
5'-OH ProtectionDMT-Cl, Pyridine25°C4 hr95%98%
N4-BenzoylationBenzoyl Chloride, Pyridine25°C6 hr92%99%
DMT DeprotectionDichloroacetic Acid, CH2_2Cl2_20–5°C1 hr90%98.5%

Optimization of Benzoylation

The benzoylation step is critical for achieving high regioselectivity. Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine group, while rigorous exclusion of moisture prevents hydrolysis of the reagent. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to confirm intermediate formation.

Key Observations:

  • Solvent Choice : Pyridine outperforms alternatives like dimethylformamide (DMF) due to its dual role as a base and solvent.

  • Temperature Control : Room temperature (25°C) minimizes side reactions such as O-benzoylation.

  • Work-Up : Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate. Crystallization from ethanol/water (7:3 v/v) yields pure N4-Benzoyl-2'-deoxycytidine.

Industrial-Scale Production Methods

Patent-Based Synthesis (CN104211740A)

A Chinese patent (CN104211740A) outlines a scalable method for N4-benzoyl-D-cytidine, adaptable to the 2'-deoxy analog. The protocol emphasizes cost efficiency and green chemistry principles:

  • One-Pot Reaction : Combines protection and benzoylation in a single vessel, reducing solvent waste.

  • Crystallization Purification : Eliminates column chromatography, favoring ethanol/water recrystallization for >99% purity.

Table 2: Scalable Synthesis Parameters from CN104211740A

ParameterSpecification
Starting Material2'-Deoxycytidine
Benzoyl Chloride1.3 equivalents
SolventPyridine (5 vol)
Reaction Time6–8 hours
Yield94–98%
Purity (HPLC)99.14–99.23%

Challenges in Large-Scale Manufacturing

  • Impurity Profile : Residual benzoyl chloride or trityl derivatives may persist, necessitating rigorous crystallization or charcoal treatment.

  • Environmental Impact : Pyridine disposal requires neutralization and wastewater treatment to meet regulatory standards.

Analytical Characterization

Quality Control Metrics

Final product integrity is verified using:

  • HPLC : Retention time comparison against a reference standard (≥98% purity).

  • Mass Spectrometry : Molecular ion peak at m/z 347.3 ([M+H]+^+) confirms the molecular formula.

  • NMR Spectroscopy : 1H^1\text{H} NMR signals at δ 8.2 (N4-H, singlet) and δ 7.8–7.4 (benzoyl aromatic protons) validate the structure.

Applications in Oligonucleotide Synthesis

This compound serves as a phosphoramidite precursor in solid-phase DNA synthesis. The 5'-O-DMT-3'-CE phosphoramidite derivative (CAS 102212-98-6) is commercially available for automated synthesizers, enabling site-specific incorporation into oligonucleotides.

Table 3: Phosphoramidite Specifications (BOC Sciences)

ParameterValue
Purity≥98% (HPLC)
Molecular Weight833.93 g/mol
Storage-20°C under argon

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzamido group or the sugar moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamido group.

    Substitution: Nucleophilic substitution reactions can take place, especially at the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antiviral Research

N4-Benzoyl-2'-deoxycytidine has shown potential in developing antiviral therapies, particularly against viruses such as HIV. Its mechanism involves the inhibition of viral replication, which is crucial for controlling viral infections.

Case Study: HIV Inhibition

Research indicates that this compound can effectively inhibit HIV replication in vitro. Studies have demonstrated that the compound acts as a competitive inhibitor of reverse transcriptase, an enzyme critical for viral replication, thereby reducing viral load in treated cells .

DNA Synthesis

The compound serves as a key building block in the synthesis of modified nucleotides, essential for constructing DNA strands in genetic engineering and synthetic biology.

Application Details
Nucleotide Synthesis Used to create modified nucleotides for genetic engineering applications.
Oligonucleotide Production Employed in producing oligonucleotides for therapeutic and diagnostic purposes.

This compound is integral to synthesizing nucleosides and nucleotides with potential anticancer activity, facilitating advancements in gene therapy and molecular diagnostics .

Pharmaceutical Development

Researchers explore this compound's properties to formulate new drugs targeting specific cellular pathways. This compound's modifications enhance therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. The compound's ability to inhibit DNA replication contributes to its effectiveness against rapidly dividing cancer cells .

Biochemical Assays

The compound is utilized in various biochemical assays to study enzyme activity and interactions within cellular systems, providing insights into metabolic processes and disease mechanisms.

Assay Type Purpose
Enzyme Activity Studies Investigates interactions between enzymes and nucleoside analogs.
DNA-Protein Interaction Studies Explores how modified nucleotides influence DNA-protein interactions.

Research in Epigenetics

This compound is investigated for its role in epigenetic modifications, aiding scientists in understanding gene regulation and expression across different biological contexts.

Insights into Gene Regulation

Studies have shown that the incorporation of this compound into DNA can lead to changes in gene expression patterns, highlighting its significance in epigenetic research .

Mechanism of Action

The mechanism of action of N4-Benzoyl-2'-deoxycytidine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may inhibit DNA polymerase or reverse transcriptase, enzymes crucial for DNA replication and RNA transcription. This inhibition can result in the termination of DNA chain elongation or the prevention of viral replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substrate Specificity and Enzymatic Kinetics

N4-Benzoyl-2'-deoxycytidine exhibits distinct kinetic parameters compared to unmodified 2'-deoxycytidine. Data from cytidine deaminases (CDAs) reveal:

Substrate $ K_m $ (μM) $ k_{cat} $ (s⁻¹) $ k{cat}/Km $ (μM⁻¹s⁻¹)
2'-Deoxycytidine (1) 120 0.83 0.0069
This compound (25) 340 1.7 0.0050

Source: Table S5,

The benzoyl group increases $ Km $ (lower substrate affinity) but enhances $ k{cat} $, suggesting faster conversion despite reduced binding efficiency. This contrasts with N4-acetyl-2'-deoxycytidine , which is hydrolyzed more slowly by amidohydrolases (e.g., only 10–20% conversion by D8_RL hydrolase after 24 hours) .

Functional Group Modifications

A. N4-Acyl Derivatives

Variations in the N4-acyl group significantly impact enzymatic recognition and biological activity:

Compound Acyl Group Key Properties
This compound Benzoyl (aromatic) - Preferred by amidohydrolases with aromatic substrate specificity .
- Inhibits DNA polymerase in viral/bacterial systems .
N4-Acetyl-2'-deoxycytidine Acetyl (aliphatic) - Lower enzymatic turnover due to smaller acyl group .
- Less potent in polymerase inhibition compared to benzoyl derivatives.
N4-Hexanoyl-2'-deoxycytidine Hexanoyl (long aliphatic) - Hydrolyzed efficiently by enzymes favoring long aliphatic chains .
- Limited antiviral data available.
B. 5-Position Modifications

Substituents at the 5-position of the cytosine ring alter antiviral specificity:

Compound 5-Substituent Activity Profile
N4-Benzoyl-5-methyl-2'-deoxycytidine Methyl - Enhanced stability in plasma.
- Potent against herpesviruses .
N4-Benzoyl-5-(furan-2-yl)-2'-deoxycytidine Furan-2-yl - Targets viral enzymes (e.g., hepatitis B polymerase) .
- Higher selectivity than parent compound.
N4-Benzoyl-5-iodo-2'-deoxycytidine Iodo - Blocks viral DNA synthesis in herpes and hepatitis models .

2'- and 5'-Position Modifications

A. 2'-O-Methyl Derivatives

Addition of a methyl group to the 2'-hydroxyl (e.g., N4-Benzoyl-2'-O-methylcytidine ) increases resistance to nucleases, enhancing its utility in antisense oligonucleotide therapeutics .

B. 5'-Protective Groups

Protective groups like 5'-O-DMT (dimethoxytrityl) are critical in solid-phase oligonucleotide synthesis:

Compound Protective Group Application
N4-Benzoyl-5'-O-DMT-2'-deoxycytidine DMT - Standard in phosphoramidite-based DNA synthesis .
- Removed under mild acidic conditions.
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine Benzoyl - Dual protection (N4 and 5') enhances stability during synthesis .

Antiviral Activity

This compound outperforms N4-acetyl and N4-isobutyryl analogs in suppressing viral load, likely due to improved binding to polymerase active sites . However, N4-Benzoyl-5'-O-DMT-2'-fluoroarabinocytidine (CAS 87418-76-6) shows superior antitumor activity, attributed to the 2'-fluoro group enhancing metabolic stability .

Enzyme Inhibition

While N4-benzoyl derivatives broadly inhibit DNA polymerases, N4-dodecyl-5-methyl-2'-deoxycytidine (Ala-54) exhibits enhanced membrane permeability, making it more effective against eukaryotic pathogens .

Q & A

Q. What is the structural basis for N4-Benzoyl-2'-deoxycytidine’s role as a DNA polymerase inhibitor?

this compound is a synthetic analog of deoxycytidine (dC) with a benzoyl group at the N4 position. This modification sterically hinders DNA polymerase activity by competing with natural dC during DNA replication. To assess its inhibitory effects, researchers typically use in vitro polymerase assays with purified enzymes (e.g., viral or eukaryotic polymerases) and measure incorporation efficiency via gel electrophoresis or fluorescently labeled dNTPs .

Q. How can researchers synthesize and characterize this compound?

The compound is synthesized via selective benzoylation of 2'-deoxycytidine under anhydrous conditions. Characterization involves:

  • HPLC/MS for purity (>98% as per commercial standards) .
  • NMR (¹H and ¹³C) to confirm the benzoyl substitution at the N4 position .
  • Kinetic studies with cytidine deaminases (CDAs) to validate substrate specificity .

Q. What standard assays are used to evaluate its antiviral or antibacterial activity?

  • Cell-based replication assays : Measure viral/bacterial load reduction in infected cell lines using qPCR or plaque assays.
  • MTT/XTT assays : Quantify cytotoxicity in host cells to determine selective inhibition .

Advanced Research Questions

Q. How do kinetic parameters of this compound with CDAs inform its metabolic stability?

Kinetic studies reveal that this compound exhibits a lower catalytic efficiency (kcat/Kmk_{cat}/K_m) compared to unmodified 2'-deoxycytidine when incubated with CDAs (Table S5 in ). This suggests partial resistance to deamination, which may enhance its intracellular half-life. Researchers should compare these parameters across species-specific CDAs to optimize therapeutic design.

Q. How can contradictory data between in vitro and in vivo antitumor efficacy be resolved?

While in vitro studies show direct inhibition of tumor cell replication , in vivo models may reveal variable efficacy due to:

  • Metabolic degradation : Use stable isotope labeling (e.g., ¹³C/¹⁵N) to track metabolite formation .
  • Tissue-specific delivery : Employ nanoparticle encapsulation to improve bioavailability .
  • Transcriptomic profiling : Compare gene expression in treated vs. untreated tumors to identify resistance mechanisms .

Q. What experimental designs are optimal for studying its role in synthetic biology (e.g., CAT-Seq systems)?

In catalytic activity sequencing (CAT-Seq), this compound triphosphate serves as a substrate for esterase-mediated hydrolysis. Key steps include:

  • Microfluidic droplet encapsulation : Co-encapsulate esterase libraries, IVTT mix, and substrate nucleotides for single-molecule screening .
  • High-throughput sequencing : Link enzymatic activity to mutant DNA sequences via barcoding .
  • Control experiments : Use unmodified dCTP to validate specificity of esterase activity .

Q. How can researchers reconcile its inhibitory effects with applications in oligonucleotide synthesis?

Despite being a polymerase inhibitor, this compound is used in solid-phase DNA synthesis as a protected phosphoramidite. The benzoyl group prevents undesired side reactions during chain elongation, which is removed via ammonolysis post-synthesis . Methodological rigor includes:

  • HPLC purification of synthesized oligonucleotides.
  • MALDI-TOF mass spectrometry to confirm sequence integrity .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

  • Accelerated stability studies : Incubate at 40°C/75% RH and analyze degradation via LC-MS.
  • Forced degradation : Expose to acidic/alkaline conditions to identify labile sites (e.g., benzoyl group hydrolysis) .

Q. How can researchers optimize dosing regimens in animal models to minimize off-target effects?

  • Pharmacokinetic modeling : Measure plasma half-life and tissue distribution using radiolabeled compounds.
  • Dose-escalation studies : Monitor biomarkers (e.g., liver enzymes) to assess toxicity .

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